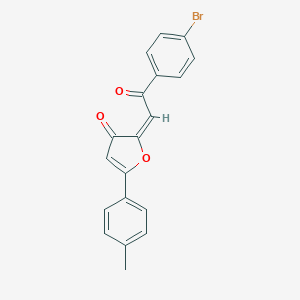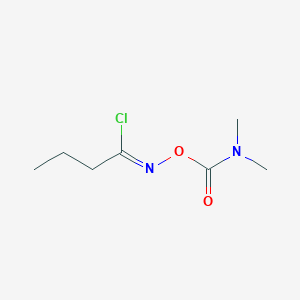![molecular formula C11H15NO3 B236409 methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate CAS No. 139682-15-8](/img/structure/B236409.png)
methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate involves the modulation of various cellular pathways, including the inhibition of NF-κB signaling, activation of the Nrf2-ARE pathway, and regulation of oxidative stress. These mechanisms contribute to the compound's neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
Methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress, and protection against neurodegenerative diseases. It has also been shown to have anti-inflammatory effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate in lab experiments include its high purity and stability, as well as its potential applications in various fields of scientific research. However, its limitations include its high cost and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for the research on methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate. These include the exploration of its potential applications in drug discovery, its mechanisms of action in various cellular pathways, and its effects on different types of cancer cells. Further research is also needed to determine its safety and toxicity profiles and to optimize its synthesis method for large-scale production.
Conclusion
Methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, and its mechanisms of action have been found to contribute to its neuroprotective, anti-inflammatory, and anti-cancer effects. Further research is needed to fully understand its potential applications and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate involves the reaction of 1,4-cyclopentadiene with methyl vinyl ketone, followed by a Diels-Alder reaction with maleic anhydride and then hydrolysis. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate has shown potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and drug discovery. It has been found to exhibit neuroprotective effects, inhibit cancer cell growth, and act as an anti-inflammatory agent.
Propiedades
Número CAS |
139682-15-8 |
|---|---|
Nombre del producto |
methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10-5-12-4-9-7(6-13)2-3-8(9)10/h2,5,8-9,12-13H,3-4,6H2,1H3 |
Clave InChI |
XYHSTXNREBMIPY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNCC2C1CC=C2CO |
SMILES canónico |
COC(=O)C1=CNCC2C1CC=C2CO |
Sinónimos |
genipinine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
